N1,N3-Dibenzyl-2-((benzylamino)methyl)-2-methylpropane-1,3-diamine trihydrochloride
Description
N1,N3-Dibenzyl-2-((benzylamino)methyl)-2-methylpropane-1,3-diamine trihydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes multiple benzyl groups and a diamine backbone.
Properties
Molecular Formula |
C26H36Cl3N3 |
|---|---|
Molecular Weight |
496.9 g/mol |
IUPAC Name |
N,N'-dibenzyl-2-[(benzylamino)methyl]-2-methylpropane-1,3-diamine;trihydrochloride |
InChI |
InChI=1S/C26H33N3.3ClH/c1-26(20-27-17-23-11-5-2-6-12-23,21-28-18-24-13-7-3-8-14-24)22-29-19-25-15-9-4-10-16-25;;;/h2-16,27-29H,17-22H2,1H3;3*1H |
InChI Key |
QGUSVXIYGLXYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC=CC=C1)(CNCC2=CC=CC=C2)CNCC3=CC=CC=C3.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-Dibenzyl-2-((benzylamino)methyl)-2-methylpropane-1,3-diamine trihydrochloride typically involves multi-step organic reactions One common method includes the reaction of benzylamine with a suitable aldehyde or ketone to form an intermediate Schiff base, followed by reduction to yield the desired diamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1,N3-Dibenzyl-2-((benzylamino)methyl)-2-methylpropane-1,3-diamine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohols or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
N1,N3-Dibenzyl-2-((benzylamino)methyl)-2-methylpropane-1,3-diamine trihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-HIV activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N3-Dibenzyl-2-((benzylamino)methyl)-2-methylpropane-1,3-diamine trihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s multiple benzyl groups can enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N1,N3-Dibenzyl-2-((benzylamino)methyl)-2-methylpropane-1,3-diamine trihydrochloride is unique due to its specific arrangement of benzyl groups and diamine backbone, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
